An In-Depth Technical Guide to N-Ethyl-5-iodopyrimidin-4-amine and its Analogs: Structure, Properties, and Synthesis
An In-Depth Technical Guide to N-Ethyl-5-iodopyrimidin-4-amine and its Analogs: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-ethyl-5-iodopyrimidin-4-amine represents a class of substituted pyrimidines that are of significant interest in medicinal chemistry and drug discovery. The pyrimidine core is a fundamental scaffold in numerous biologically active compounds, including approved therapeutics. The strategic placement of an ethylamino group at the 4-position and an iodine atom at the 5-position offers multiple avenues for synthetic diversification, making it a valuable building block for the creation of novel molecular entities. The ethylamino group can participate in hydrogen bonding and can be further functionalized, while the iodo substituent is a versatile handle for various cross-coupling reactions, enabling the introduction of a wide range of molecular fragments.
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthetic methodologies for N-ethyl-5-iodopyrimidin-4-amine and its closely related, more extensively documented analog, 2-Chloro-N-ethyl-5-iodopyrimidin-4-amine. Understanding the characteristics of this analog provides critical insights into the expected properties and reactivity of the target molecule.
Chemical Structure and Physicochemical Properties
The foundational structure of these compounds is the pyrimidine ring, a diazine with nitrogen atoms at positions 1 and 3. The specific substitutions impart distinct electronic and steric properties that influence the molecule's reactivity and potential biological activity.
N-ethyl-5-iodopyrimidin-4-amine
While specific experimental data for N-ethyl-5-iodopyrimidin-4-amine is not widely available in public databases, its structure and properties can be predicted based on established chemical principles and data from similar compounds.
Predicted Physicochemical Properties of N-ethyl-5-iodopyrimidin-4-amine
| Property | Predicted Value |
| IUPAC Name | N-ethyl-5-iodopyrimidin-4-amine |
| Molecular Formula | C₆H₈IN₃ |
| Molecular Weight | 249.05 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to have low solubility in water and higher solubility in organic solvents like DMSO, DMF, and chlorinated solvents. |
| pKa | The pyrimidine nitrogens and the exocyclic amine will have characteristic pKa values influencing solubility and receptor interactions. |
2-Chloro-N-ethyl-5-iodopyrimidin-4-amine
The 2-chloro analog is a commercially available and better-characterized compound. The presence of the electron-withdrawing chloro group at the 2-position significantly influences the electronic properties of the pyrimidine ring.
Physicochemical Properties of 2-Chloro-N-ethyl-5-iodopyrimidin-4-amine
| Property | Value | Source |
| CAS Number | 1093847-73-4 | [1][2][3] |
| IUPAC Name | 2-chloro-N-ethyl-5-iodopyrimidin-4-amine | [3] |
| Molecular Formula | C₆H₇ClIN₃ | [3] |
| Molecular Weight | 283.50 g/mol | [3] |
| Canonical SMILES | CCNC1=NC(Cl)=NC=C1I | [3] |
| InChI Key | XUVJZTFMWHAKMP-UHFFFAOYSA-N | [3] |
| Purity | Typically available at ≥95% | [3] |
Structural Visualization
Caption: 2D structures of N-ethyl-5-iodopyrimidin-4-amine and its 2-chloro analog.
Synthesis and Experimental Protocols
The synthesis of N-ethyl-5-iodopyrimidin-4-amine and its analogs typically involves a multi-step sequence starting from readily available pyrimidine precursors. The general strategy involves the introduction of the amino and iodo functionalities.
Proposed Synthesis of N-ethyl-5-iodopyrimidin-4-amine
A plausible synthetic route to N-ethyl-5-iodopyrimidin-4-amine would start from 4-aminopyrimidine. The synthesis would likely proceed via iodination followed by N-alkylation.
Step 1: Iodination of 4-Aminopyrimidine
The introduction of an iodine atom at the 5-position of the pyrimidine ring can be achieved using an electrophilic iodinating agent.
-
Reaction: 4-aminopyrimidine is reacted with an iodinating agent such as N-iodosuccinimide (NIS) or iodine monochloride (ICl) in a suitable solvent like dimethylformamide (DMF) or acetic acid.[4][5]
-
Mechanism: This is an electrophilic aromatic substitution reaction where the pyrimidine ring acts as the nucleophile. The amino group at the 4-position is an activating group, directing the substitution to the 5-position.
Step 2: N-Ethylation of 5-Iodopyrimidin-4-amine
The resulting 5-iodopyrimidin-4-amine can then be ethylated on the exocyclic amino group.
-
Reaction: 5-iodopyrimidin-4-amine can be reacted with an ethylating agent like ethyl iodide or diethyl sulfate in the presence of a base (e.g., K₂CO₃, NaH) in a polar aprotic solvent (e.g., DMF, acetonitrile).
-
Causality: The base is required to deprotonate the amino group, increasing its nucleophilicity to attack the electrophilic ethylating agent.
Detailed Experimental Protocol (Hypothetical)
Materials:
-
4-aminopyrimidine[6]
-
N-Iodosuccinimide (NIS)[5]
-
Anhydrous Dimethylformamide (DMF)[5]
-
Ethyl iodide[7]
-
Potassium carbonate (K₂CO₃)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium thiosulfate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Iodination:
-
In a round-bottom flask, dissolve 4-aminopyrimidine (1.0 eq) in anhydrous DMF.
-
To the stirred solution, add N-iodosuccinimide (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench excess iodine.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain crude 5-iodopyrimidin-4-amine.[5]
-
-
N-Ethylation:
-
To a solution of crude 5-iodopyrimidin-4-amine (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Add ethyl iodide (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, monitoring by TLC.
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield N-ethyl-5-iodopyrimidin-4-amine.
-
Synthesis Workflow Diagram
Caption: Proposed synthetic workflow for N-ethyl-5-iodopyrimidin-4-amine.
Chemical Reactivity and Potential Applications
The chemical reactivity of N-ethyl-5-iodopyrimidin-4-amine is dominated by the pyrimidine ring and its substituents. The iodo group at the 5-position is a key functional handle for a variety of transition metal-catalyzed cross-coupling reactions.
Key Reactions
-
Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form a new carbon-carbon bond at the 5-position.[8]
-
Sonogashira Coupling: Palladium-catalyzed reaction with terminal alkynes to introduce alkynyl substituents.
-
Heck Coupling: Palladium-catalyzed reaction with alkenes.
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to introduce new amino substituents at the 5-position.[9]
-
Stille Coupling: Palladium-catalyzed coupling with organostannanes.
These reactions allow for the elaboration of the pyrimidine core into a diverse array of more complex molecules, which is a common strategy in drug discovery programs.
Potential Applications in Drug Development
Substituted pyrimidines are a well-established class of pharmacophores. The N-ethyl-5-iodopyrimidin-4-amine scaffold could serve as a key intermediate for the synthesis of inhibitors of various biological targets.
-
Kinase Inhibitors: The 2-aminopyrimidine moiety is a common feature in many kinase inhibitors. By modifying the substituents on the pyrimidine ring, it is possible to achieve potent and selective inhibition of specific kinases, which are important targets in oncology and inflammatory diseases.[10]
-
Antimicrobial Agents: Pyrimidine derivatives have been explored for their antibacterial and antifungal activities.[11]
-
Spleen Tyrosine Kinase (SYK) Inhibitors: Aminopyrimidine-based compounds have been investigated as inhibitors of SYK, a key mediator in inflammatory and autoimmune disorders.[12]
The versatility of the iodo-substituent allows for the rapid generation of libraries of compounds for high-throughput screening to identify novel drug candidates.
Conclusion
N-ethyl-5-iodopyrimidin-4-amine is a valuable, albeit not extensively documented, chemical entity with significant potential as a building block in synthetic and medicinal chemistry. By leveraging the known chemistry of its closely related analog, 2-Chloro-N-ethyl-5-iodopyrimidin-4-amine, and other substituted pyrimidines, researchers can devise robust synthetic strategies and explore its utility in the development of novel therapeutics. The combination of the pyrimidine core, a secondary amine, and a versatile iodo group provides a rich platform for the creation of diverse molecular architectures with a wide range of potential biological activities.
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